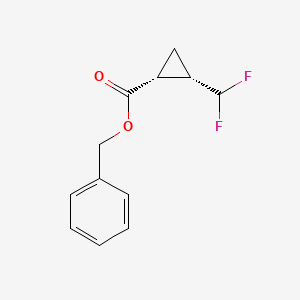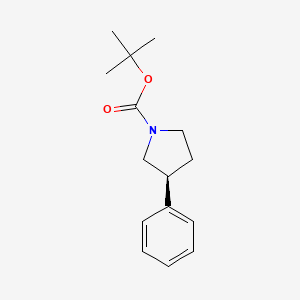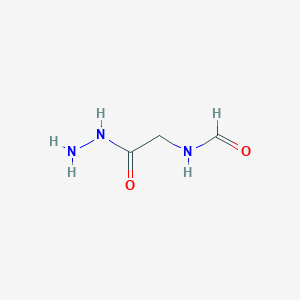
ethyl N-acetyl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-acetyl-N-methylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-N-methylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methylcarbamoyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for high purity of the product through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form N-methylcarbamic acid and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-methylcarbamic acid, ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-acetyl-N-methylcarbamate has several scientific research applications:
Mécanisme D'action
Ethyl N-acetyl-N-methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other carbamate pesticides and is the basis for its use in pest control.
Comparaison Avec Des Composés Similaires
Ethyl N-acetyl-N-methylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar in structure but lacks the acetyl group, making it less effective as an acetylcholinesterase inhibitor.
Ethyl carbamate:
N-methylcarbamate: Similar in structure but without the ethyl group, leading to different chemical properties and applications.
This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
6092-46-2 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
ethyl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-4-10-6(9)7(3)5(2)8/h4H2,1-3H3 |
Clé InChI |
OYSBCWOQDMKEIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)



![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)

![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
